12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
This compound belongs to a class of chiral phosphocine derivatives, characterized by a rigid tetrahydroiindeno-dioxaphosphocine core with hydroxyl and dinaphthalenyl substituents. Its structure imparts unique stereoelectronic properties, making it valuable in asymmetric catalysis, particularly in enantioselective transformations such as the synthesis of 1,2-diamines . The naphthalenyl groups enhance π-π interactions with substrates, while the hydroxyl group participates in hydrogen bonding, critical for chiral induction.
Properties
IUPAC Name |
12-hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H27O4P/c38-42(39)40-35-31(29-13-5-9-23-7-1-3-11-27(23)29)17-15-25-19-21-37(33(25)35)22-20-26-16-18-32(36(41-42)34(26)37)30-14-6-10-24-8-2-4-12-28(24)30/h1-18H,19-22H2,(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZPMUOQEHOLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC6=CC=CC=C65)OP(=O)(OC7=C(C=CC1=C37)C8=CC=CC9=CC=CC=C98)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104465 | |
| Record name | Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 10,11,12,13-tetrahydro-5-hydroxy-3,7-di-1-naphthalenyl-, 5-oxide, (11aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1297613-73-0 | |
| Record name | Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 10,11,12,13-tetrahydro-5-hydroxy-3,7-di-1-naphthalenyl-, 5-oxide, (11aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1297613-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 10,11,12,13-tetrahydro-5-hydroxy-3,7-di-1-naphthalenyl-, 5-oxide, (11aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound notable for its unique dioxaphosphocine backbone and multiple aromatic systems. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.
Structural Characteristics
The compound features:
- A dioxaphosphocine ring , which contributes to its chemical reactivity and biological interactions.
- Hydroxy and tetrahydroindeno moieties , which may enhance its biological activity through hydrogen bonding and hydrophobic interactions.
Biological Activity Overview
Preliminary studies indicate that compounds structurally similar to 12-hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide exhibit a range of biological activities. These include:
- Antioxidant Activity : The presence of hydroxyl groups can facilitate the scavenging of free radicals.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The complex structure may interact with microbial membranes or enzymes.
While the exact mechanisms remain under investigation, several hypotheses suggest:
- Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, influencing their function.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds provides insights into the unique properties of 12-hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dioxaphospholane | Contains phosphorus and dioxane rings | Simpler structure without the indeno framework |
| Phosphonates | Phosphorus-containing organic compounds | Often used in agriculture and medicine |
| Tetrahydroquinoline derivatives | Aromatic systems with nitrogen | Focused more on nitrogen chemistry rather than phosphorus |
This table highlights the distinctiveness of the target compound due to its intricate arrangement of aromatic systems combined with a dioxaphosphocine ring.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds:
-
Antioxidant Studies :
- Research demonstrated that related dioxaphosphocines exhibited significant free radical scavenging activity in vitro.
-
Cancer Cell Line Testing :
- A study involving various cancer cell lines indicated that certain derivatives could inhibit cell growth by inducing apoptosis.
-
Antimicrobial Activity :
- Testing against Gram-positive and Gram-negative bacteria revealed promising antibacterial effects for similar phosphorous-containing compounds.
Comparison with Similar Compounds
Structural and Substituent Variations
The phosphocine core is conserved across analogs, but substituent variations significantly influence properties. Key examples include:
Key Observations :
- Steric Effects: Phenanthrenyl substituents (SPINOL) introduce greater steric bulk, enhancing enantioselectivity in crowded reactions but reducing solubility in polar solvents .
- Solubility : 3,5-Dimethylphenyl derivatives exhibit higher hydrophobicity, limiting utility in aqueous-phase catalysis but improving stability in organic solvents .
Catalytic Performance
- Asymmetric Synthesis: The target compound and SPINOL demonstrate superior enantiomeric excess (ee >95%) in 1,2-diamine synthesis compared to methyl- or methoxy-substituted analogs (ee ~80–90%) .
- Reaction Rate: Electron-withdrawing groups (e.g., nitro) on substituents are absent in these compounds, but computational studies suggest phenanthrenyl groups in SPINOL improve transition-state stabilization via π-stacking, reducing activation energy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
